molecular formula C11H9BrF4O B14058407 1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one

1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14058407
M. Wt: 313.09 g/mol
InChI Key: ZZYFVRDJEKJARR-UHFFFAOYSA-N
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Description

1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, a bromine atom, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products:

    Nucleophilic Substitution: Products include substituted amines, thioethers, or ethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids or ketones.

Scientific Research Applications

1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The bromine atom and the difluoromethyl groups contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition or modification of enzyme activity, disruption of cellular processes, or alteration of signaling pathways.

Comparison with Similar Compounds

    1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one: Contains trifluoromethyl groups instead of difluoromethyl groups.

    1-(3,4-Difluorophenyl)-3-bromopropan-1-one: Lacks the additional difluoromethyl groups.

Uniqueness: 1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of two difluoromethyl groups, which enhance its lipophilicity and electron-withdrawing properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[3,4-bis(difluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c12-4-3-9(17)6-1-2-7(10(13)14)8(5-6)11(15)16/h1-2,5,10-11H,3-4H2

InChI Key

ZZYFVRDJEKJARR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)C(F)F)C(F)F

Origin of Product

United States

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